molecular formula C12H12ClN B3054118 1,2-Dihydroacenaphthylen-5-amine hydrochloride CAS No. 58306-99-3

1,2-Dihydroacenaphthylen-5-amine hydrochloride

Cat. No. B3054118
CAS RN: 58306-99-3
M. Wt: 205.68 g/mol
InChI Key: PIDNLFLDFVUKPR-UHFFFAOYSA-N
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Description

1,2-Dihydroacenaphthylen-5-amine hydrochloride is an organic compound with the CAS Number 58306-99-3 . It is a powder in physical form . The IUPAC name for this compound is 1,2-dihydroacenaphthylen-5-amine hydrochloride . The InChI code for this compound is 1S/C12H11N.ClH/c13-11-7-6-9-5-4-8-2-1-3-10 (11)12 (8)9;/h1-3,6-7H,4-5,13H2;1H .


Molecular Structure Analysis

The molecular weight of 1,2-Dihydroacenaphthylen-5-amine hydrochloride is 205.69 . The molecular formula is C12H12ClN . The InChI key is PIDNLFLDFVUKPR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1,2-Dihydroacenaphthylen-5-amine hydrochloride is a powder . It has a boiling point of 364.3°C at 760 mmHg . The theoretical density of this compound is 1.233 g/cm^3 . The refractive index is 1.75 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1,2-Dihydroacenaphthylen-5-amine hydrochloride, focusing on six unique fields:

Antitumor Agents

1,2-Dihydroacenaphthylen-5-amine hydrochloride has shown potential as a precursor in the synthesis of novel acenaphthene derivatives with significant antitumor activities. These derivatives have been evaluated against various human solid tumor cell lines, including non-small cell lung cancer, colon adenocarcinoma, breast cancer, melanoma, and pancreatic cancer . The compound’s structural framework allows for modifications that enhance its efficacy as an antitumor agent.

Antimicrobial Applications

Research indicates that acenaphthene derivatives, including those synthesized from 1,2-Dihydroacenaphthylen-5-amine hydrochloride, possess antimicrobial properties. These compounds have been tested against a range of bacterial and fungal strains, showing promising results in inhibiting microbial growth . This makes them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Agents

The anti-inflammatory properties of acenaphthene derivatives have been explored in various studies. Compounds derived from 1,2-Dihydroacenaphthylen-5-amine hydrochloride have been found to exhibit significant anti-inflammatory activity, which could be beneficial in treating inflammatory diseases . These properties are attributed to the compound’s ability to modulate inflammatory pathways.

Insecticidal Properties

1,2-Dihydroacenaphthylen-5-amine hydrochloride derivatives have also been investigated for their insecticidal properties. These compounds have shown effectiveness against various insect pests, making them potential candidates for developing new insecticides . Their mode of action involves disrupting the nervous system of insects, leading to their death.

Material Science Applications

In material science, 1,2-Dihydroacenaphthylen-5-amine hydrochloride is used as a building block for synthesizing advanced materials. These materials can be used in various applications, including the development of organic semiconductors and conductive polymers . The compound’s unique structure allows for the creation of materials with desirable electronic properties.

Chromatography

The compound is also utilized in chromatography as a reagent for the separation and analysis of complex mixtures . Its chemical properties make it suitable for use in various chromatographic techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC). This application is crucial for the purification and analysis of chemical compounds in research and industry.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1,2-dihydroacenaphthylen-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N.ClH/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9;/h1-3,6-7H,4-5,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDNLFLDFVUKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydroacenaphthylen-5-amine hydrochloride

CAS RN

58306-99-3
Record name NSC26313
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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